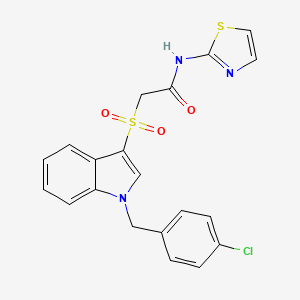

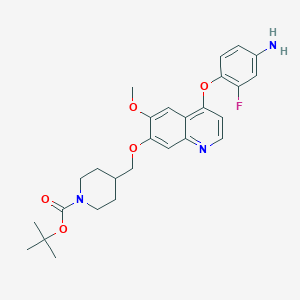

![molecular formula C14H12ClN3O B2490172 4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 338415-20-6](/img/structure/B2490172.png)

4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyridine carbonitriles involves multi-component reactions, typically starting from compounds such as cyanoacetamide or malononitrile, combined with various aldehydes and ketones in the presence of ammonium acetate to form the desired pyridine structure. These reactions are efficient pathways to generate a wide range of substituted pyridine carbonitriles with diverse functional groups (Khalifa et al., 2017).

Molecular Structure Analysis

X-ray crystallography provides insight into the molecular structure of similar compounds, revealing details about the atomic arrangement and confirmation. For instance, certain pyridine derivatives exhibit distinct structural features such as envelope conformations of the heterocyclic rings and specific crystal packing, which can influence their chemical behavior (Jansone et al., 2007).

Chemical Reactions and Properties

Pyridine carbonitriles undergo various chemical reactions, including heterocyclization and aminomethylation, to afford new compounds with potential biological activity. These reactions are facilitated by the presence of nucleophilic sites in the molecule, allowing for the introduction of additional rings or substituents (Khrapova et al., 2020).

Physical Properties Analysis

The physical properties of pyridine carbonitriles, such as solubility, melting point, and crystalline structure, can be studied using various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its application in chemical synthesis (George et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly influenced by the compound's structure. For example, the presence of electron-withdrawing or donating groups can affect its nucleophilic and electrophilic sites, thereby determining its reaction pathways and products (Azuma et al., 2003).

科学的研究の応用

Chemical Synthesis and Derivative Formation

4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is involved in various chemical synthesis processes. For instance, Singh, Lesher, and Brundage (1991) described its use in the formation of 1,4,5,6-tetrahydro-2,5-dimethyl-6-oxo-3-pyridinecarbonitrile through the reaction with other compounds. This showcases its role in creating diverse chemical structures, vital for pharmaceutical and material science research (Singh, Lesher, & Brundage, 1991).

Reactions with Amines

Azuma et al. (2003) explored the reactivity of a similar compound, 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, with alkyl- and arylamines. This research provides insights into the reactivity of pyridine derivatives, which is essential for developing new compounds with potential applications in various scientific fields (Azuma et al., 2003).

Application in Heterocyclic Chemistry

Al-Issa (2012) investigated the synthesis of new series of pyridine and fused pyridine derivatives, illustrating the compound's role in expanding the horizons of heterocyclic chemistry. This area is crucial for the development of new materials and drugs (Al-Issa, 2012).

Development of Corrosion Inhibitors

The use of pyrazolopyridine derivatives, related to the compound , as potential corrosion inhibitors for mild steel was investigated by Dandia et al. (2013). This kind of research is significant for industrial applications, particularly in protecting metals from corrosion (Dandia et al., 2013).

Analysis in Spectroscopy

Cetina et al. (2010) conducted spectroscopic analysis on pyridine derivatives, which is fundamental for understanding the physical and chemical properties of such compounds. This knowledge is crucial in the fields of material science and pharmaceuticals (Cetina et al., 2010).

特性

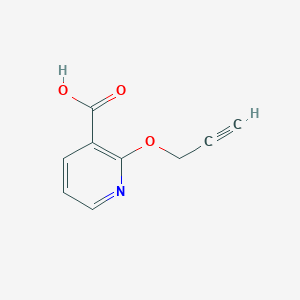

IUPAC Name |

(4E)-4-[(3-chloroanilino)methylidene]-2-methyl-6-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c1-9-13(7-16)10(5-14(19)18-9)8-17-12-4-2-3-11(15)6-12/h2-4,6,8,17H,5H2,1H3,(H,18,19)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJRKPUYFDDFIN-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CNC2=CC(=CC=C2)Cl)CC(=O)N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(/C(=C/NC2=CC(=CC=C2)Cl)/CC(=O)N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxaspiro[2.5]octane-5,7-dione](/img/structure/B2490093.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2490104.png)

![N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2490106.png)

![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2490109.png)